![molecular formula C8H9Cl B150846 1-Chloro-2,3-dimethylbenzene CAS No. 608-23-1](/img/structure/B150846.png)
1-Chloro-2,3-dimethylbenzene
Overview
Description
1-Chloro-2,3-dimethylbenzene is a white crystalline solid with a melting point of 126-127° C . It serves as a chemical intermediate for synthesizing compounds .
Synthesis Analysis
1-Chloro-2,3-dimethylbenzene acts as a foundational component in the synthesis of various compounds . The transformation of 1-Chloro-2,3-dimethylbenzene involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of 1-Chloro-2,3-dimethylbenzene consists of 8 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The molecular weight is 140.61 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 1-Chloro-2,3-dimethylbenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
1-Chloro-2,3-dimethylbenzene has a density of 1.061 g/mL at 25°C . The refractive index (n20/D) is 1.527 . It has a boiling point of 182-183°C and a melting point of -36°C .Scientific Research Applications
- When 1-Chloro-2,3-dimethylbenzene undergoes nitration in acetic anhydride, it yields a mixture of products. Specifically, the reaction results in the formation of cis and trans isomers of 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate (29%) and 1-chloro-2,3-dimethyl-4-nitrobenzene (46%), -5-nitrobenzene (57%), and -6-nitrobenzene (20%) . These nitro-substituted derivatives find applications in organic synthesis and as intermediates for more complex compounds.
- 1-Chloro-2,3-dimethylbenzene serves as a valuable starting material for the synthesis of various organic compounds. Its mechanism of action involves undergoing substitution reactions, where the chlorine atom is replaced by other functional groups. Researchers utilize this compound to introduce specific chemical properties into the resulting molecules .
- Researchers can use 1-Chloro-2,3-dimethylbenzene as a reactant in the preparation of 2,7-dibromo-9-(4-chloro-3-methylphenyl)-9H-carbazole . This derivative belongs to the carbazole family and finds applications in materials science, organic electronics, and photovoltaics .
- Scientists and computational chemists can employ 1-Chloro-2,3-dimethylbenzene in molecular simulations. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive visualizations, aiding in the study of molecular interactions and properties .
Nitration Reactions
Starting Material for Organic Synthesis
Preparation of Carbazole Derivatives
Simulation and Visualization
Mechanism of Action
Target of Action
The primary target of 1-Chloro-2,3-dimethylbenzene is the benzene ring structure in organic compounds . The benzene ring is a key component in many biological molecules and is particularly important in the field of organic chemistry .
Mode of Action
1-Chloro-2,3-dimethylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps :
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-2,3-dimethylbenzene are primarily those involving benzene ring structures . The compound’s electrophilic aromatic substitution can lead to the formation of new compounds with altered properties .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 1-Chloro-2,3-dimethylbenzene’s action are largely dependent on the specific biochemical pathways it affects. By substituting elements on the benzene ring, it can significantly alter the properties of the target molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,3-dimethylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of its reactions .
Safety and Hazards
properties
IUPAC Name |
1-chloro-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHGZIXTRYOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031403 | |
Record name | 1,2-Dimethyl-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-dimethylbenzene | |
CAS RN |
608-23-1, 25323-41-5 | |
Record name | 1-Chloro-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, chlorodimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-chloro-2,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-chloro-2,3-dimethylbenzene react with nitric acid in acetic anhydride, and what is the significance of the product?
A1: 1-Chloro-2,3-dimethylbenzene reacts with nitric acid in acetic anhydride to form a key intermediate: cis and trans isomers of 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate. [, ] This reaction is significant because it demonstrates the ability of 1-chloro-2,3-dimethylbenzene to undergo electrophilic aromatic substitution, with the nitro group adding to the aromatic ring. Notably, this reaction leads to the formation of a dihydrophenyl acetate adduct rather than direct nitration of the aromatic ring. [, ]
Q2: How does the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid differ in other solvents?
A2: The reaction outcome varies depending on the solvent. While acetic anhydride leads to the dihydrophenyl acetate adduct, using formic acid or acidified methanol results in the substitution of the acetate group in the adduct with formate or methoxyl groups, respectively. [] This highlights the influence of solvent on the reaction pathway and the potential for generating diverse products.
Q3: What is the significance of reacting the 1-chloro-2,3-dimethylbenzene adduct with mesitylene?
A3: Reacting the adduct (3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate) with mesitylene in the presence of trifluoroacetic acid leads to the formation of 3′-chloro-2,4,4′,5′,6-pentamethylbiphenyl. [, ] This reaction provides evidence for the formation of a phenonium ion intermediate, which acts as an electrophile, attacking the electron-rich mesitylene and ultimately leading to the biphenyl product. This reaction pathway highlights the potential of 1-chloro-2,3-dimethylbenzene derivatives to participate in electrophilic aromatic substitution reactions as electrophiles, showcasing their synthetic utility in building complex molecules.
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